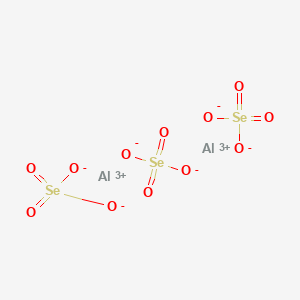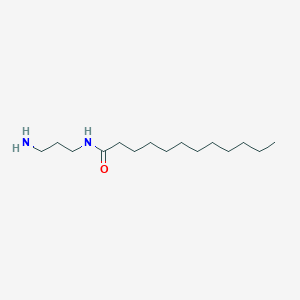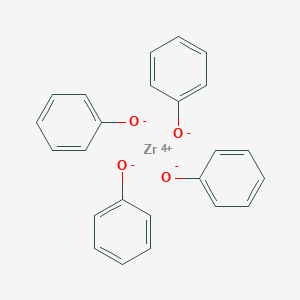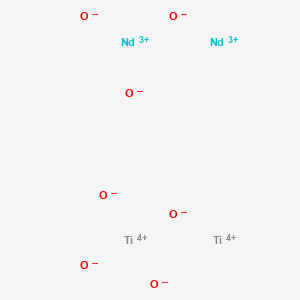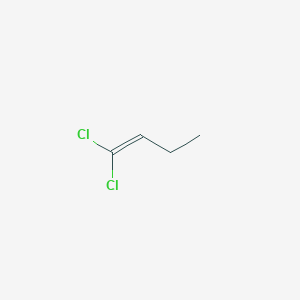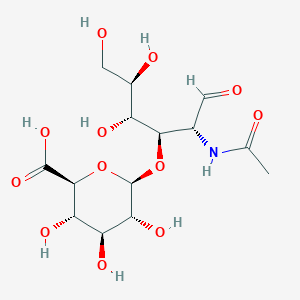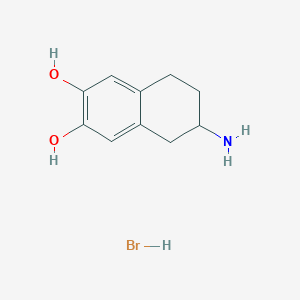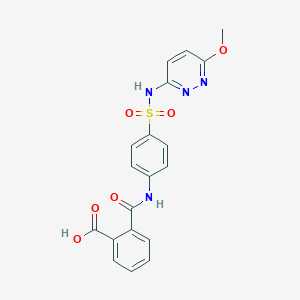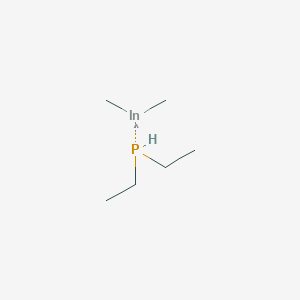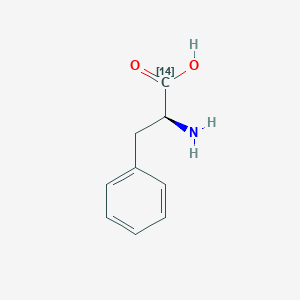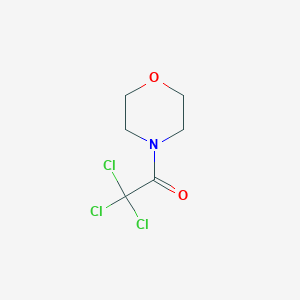
2,2,2-Trichloro-1-morpholin-4-ylethanone
Descripción general
Descripción
2,2,2-Trichloro-1-morpholin-4-ylethanone, commonly known as TCME, is a chemical compound that has gained significant attention in the field of scientific research. TCME is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used as a reagent in various chemical reactions due to its unique properties. In
Mecanismo De Acción
The mechanism of action of TCME is not well understood. However, it is believed that TCME acts as an acetylating agent and reacts with various nucleophiles such as amines and thiols. This reaction results in the formation of a stable adduct.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TCME are not well studied. However, it is known that TCME is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCME in lab experiments are its high purity, stability, and low toxicity. TCME is also readily available and easy to handle. However, the limitations of using TCME are its limited solubility in certain solvents and its potential to react with water.
Direcciones Futuras
There are several future directions for the research on TCME. One of the potential applications of TCME is in the synthesis of novel pharmaceuticals. TCME can also be used as a reagent in the preparation of new insecticides and herbicides. Furthermore, the mechanism of action of TCME needs to be further studied to understand its potential therapeutic applications.
Conclusion:
In conclusion, TCME is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable reagent in various chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TCME have been discussed in this paper. Further research on TCME is needed to fully understand its potential applications in various fields.
Aplicaciones Científicas De Investigación
TCME is widely used as a reagent in various chemical reactions. It is used in the synthesis of various compounds such as β-lactams, pyridines, and pyrimidines. TCME is also used as a key intermediate in the synthesis of pharmaceuticals such as cefaclor and cefonicid. Furthermore, TCME is used in the preparation of insecticides and herbicides.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGGCADYVWIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927918 | |
| Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-morpholin-4-ylethanone | |
CAS RN |
13306-60-0 | |
| Record name | NSC21056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-TRICHLOROACETYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
